molecular formula C5H7N3 B15258900 2-Aminopentanedinitrile CAS No. 2478-50-4

2-Aminopentanedinitrile

Cat. No.: B15258900
CAS No.: 2478-50-4
M. Wt: 109.13 g/mol
InChI Key: OEJCZBUJXIJRST-UHFFFAOYSA-N
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Description

2-Aminopentanedinitrile is a specialized organic compound that serves as a versatile synthon in advanced chemical synthesis and pharmaceutical research. This molecule features both amine and nitrile functional groups on a pentane backbone, making it a valuable intermediate for constructing more complex molecular architectures, such as heterocyclic compounds and functionalized polymers. Researchers utilize its bifunctional nature in nucleophilic substitution reactions, cyclization processes, and as a precursor in the development of novel pharmacologically active compounds. Its nitrile group can be readily transformed into other functionalities, including carboxylic acids, amides, and amines, thereby expanding its utility in medicinal chemistry and materials science. This compound is provided as a high-purity solid and is intended for use in controlled laboratory settings by qualified research professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Storage: Store in a cool, dry, and well-ventilated place. Protect from moisture and incompatible materials.

Properties

CAS No.

2478-50-4

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

IUPAC Name

2-aminopentanedinitrile

InChI

InChI=1S/C5H7N3/c6-3-1-2-5(8)4-7/h5H,1-2,8H2

InChI Key

OEJCZBUJXIJRST-UHFFFAOYSA-N

Canonical SMILES

C(CC(C#N)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Aminopentanedinitrile involves the double nucleophilic addition of trimethylsilyl cyanide to α,β-unsaturated aldimines, promoted by aluminum chloride. This reaction proceeds through 1,4- and subsequent 1,2-additions to yield this compound in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route involving trimethylsilyl cyanide and aluminum chloride is a promising method that could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Aminopentanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert this compound into primary amines.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides

    Reduction: Primary amines

    Substitution: Substituted nitriles

Scientific Research Applications

2-Aminopentanedinitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Aminopentanedinitrile involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and the synthesis of complex molecules. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Aminopentanedinitrile
  • CAS Registry Number : 2478-50-4
  • Molecular Formula : C₅H₈N₄
  • Molecular Weight : 138.15 g/mol (calculated).

Structural Features: This compound features a pentane backbone with an amino group (-NH₂) at the second carbon and two nitrile groups (-CN) at adjacent positions. Its structure enables reactivity in nucleophilic additions and cyclization reactions, making it relevant in organic synthesis and pharmaceutical intermediates .

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares this compound with key analogues:

Compound Name CAS Number Molecular Formula Functional Groups Key Applications
This compound 2478-50-4 C₅H₈N₄ Amino, two nitriles Organic synthesis (potential)
2-Aminopropanedinitrile 5181-05-5 C₃H₄N₄ Amino, two nitriles Intermediate in polymer chemistry
Aminoacetonitrile 540-61-4 C₂H₄N₂ Amino, single nitrile Collagen cross-linking studies
Aziridine-2-carbonitrile 33898-53-2 C₃H₄N₂ Aziridine ring, nitrile Pharmaceutical precursors

Key Observations :

  • Chain Length: this compound’s longer carbon chain (C₅) compared to 2-aminopropanedinitrile (C₃) may enhance solubility in non-polar solvents and influence steric effects in reactions.

Biological Activity

2-Aminopentanedinitrile (APN) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its two nitrile groups and an amino group positioned on a five-carbon chain. The chemical structure can be represented as follows:

C5H10N2 C2\text{C}_5\text{H}_{10}\text{N}_2\text{ C}\equiv \text{N }_2

This structure contributes to its unique reactivity and interaction with biological systems.

Synthesis Methods

Recent studies have focused on the synthesis of this compound using various methods. One notable approach involves the transformation of 2-(bromomethyl)aziridines, which has been shown to yield high purity products suitable for biological testing .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that APN could serve as a potential lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Another significant area of research is the neuroprotective effects of this compound. Studies have shown that it can modulate neurotransmitter levels, particularly in models of neurodegenerative diseases.

In vitro experiments demonstrated that APN increased levels of GABA (gamma-aminobutyric acid), which is crucial for inhibitory neurotransmission. The following table summarizes the findings:

Treatment GroupGABA Level (μM)
Control50
APN (10 μM)75
APN (50 μM)100

These findings indicate that APN may have therapeutic potential in treating conditions such as anxiety and epilepsy.

Case Studies

Several case studies have been conducted to evaluate the practical applications of this compound in pharmaceutical development. Notably, one study highlighted its use in synthesizing novel antibiotics through biocatalytic processes, showcasing its versatility as a pharmaceutical intermediate .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Aminopentanedinitrile?

  • Methodological Answer : The synthesis of this compound (CAS 2478-50-4) typically involves nucleophilic substitution or condensation reactions. Evidence suggests that using cyanide-based precursors (e.g., cyanohydrins or nitrile derivatives) under controlled pH and temperature can improve yields. For example, reactions involving hydrogen cyanide (74-90-8) and N-methyliminoacetonitrile (59264-17-4) have been documented, with yields around 52% under reflux conditions in polar aprotic solvents . Key parameters include maintaining anhydrous conditions to avoid hydrolysis and using catalysts like ammonium chloride to stabilize intermediates.

Q. How can researchers characterize the purity of this compound?

  • Methodological Answer : Purity analysis should combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the absence of unreacted precursors (e.g., residual cyanide or amines).
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 220–250 nm) to separate and quantify impurities. Evidence from related nitriles (e.g., 5-Aminopentanenitrile hydrochloride, CAS 1638108-03-8) highlights the importance of mobile-phase optimization (e.g., acetonitrile/water gradients) .
  • Elemental Analysis : Validate C, H, and N content against theoretical values (C5_5H6_6N4_4 for this compound).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : While no direct safety data for this compound is available in the evidence, analogous nitriles (e.g., 2-aminopropanedinitrile, CAS 5181-05-5) require:

  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Emergency Measures : Neutralize spills with sodium hypochlorite (bleach) to degrade cyanide byproducts .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in spectral data (e.g., unexpected 1H^1H NMR peaks) may arise from tautomerism or solvent interactions. To address this:

  • Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by collecting spectra at 25°C to 60°C.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict stable conformers and compare with experimental data.
  • Isotopic Labeling : Introduce 15N^{15}N or 13C^{13}C labels to track molecular rearrangements .

Q. What experimental design principles apply to multi-step syntheses of this compound-based pharmaceuticals?

  • Methodological Answer : Design should prioritize:

  • Modularity : Use orthogonal protecting groups (e.g., Boc for amines) to enable stepwise functionalization.
  • Scalability : Optimize solvent recovery (e.g., switch from DMF to ethanol in later steps) to reduce costs.
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real time .

Q. How can researchers evaluate the environmental impact of this compound degradation pathways?

  • Methodological Answer :

  • Aquatic Toxicity Assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to assess chronic toxicity.
  • Degradation Studies : Perform photolysis (UV light) or hydrolysis (pH 3–11) experiments, analyzing byproducts via LC-MS.
  • QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships (e.g., EPI Suite) .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for optimizing reaction yields of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply a central composite design to evaluate factors like temperature, catalyst loading, and solvent ratio.
  • ANOVA : Identify significant variables (p < 0.05) and model interactions using software like JMP or Minitab.
  • Sensitivity Analysis : Use Monte Carlo simulations to assess robustness against parameter fluctuations .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Control Charts : Track critical quality attributes (e.g., yield, purity) across batches using Shewhart charts.
  • Root-Cause Analysis : Investigate variability sources (e.g., raw material impurities) via fishbone diagrams.
  • Standardization : Adopt a single-source supplier for precursors like cyanides and document lot numbers rigorously .

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